(S)-2-methoxypropanoic acid

Chiral Analysis Enantiomer Characterization Quality Control

(S)-2-methoxypropanoic acid (CAS 23953-00-6) is a chiral α-methoxy carboxylic acid. It belongs to the class of 2-alkoxypropanoic acids, featuring a methoxy group and a stereocenter at the α-carbon adjacent to the carboxyl group.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 23953-00-6
Cat. No. B016507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methoxypropanoic acid
CAS23953-00-6
Synonyms(2S)-2-Methoxy-propanoic Acid; 
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC
InChIInChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m0/s1
InChIKeyICPWFHKNYYRBSZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-2-Methoxypropanoic Acid (CAS 23953-00-6) for Stereoselective Applications: A Procurement Guide


(S)-2-methoxypropanoic acid (CAS 23953-00-6) is a chiral α-methoxy carboxylic acid . It belongs to the class of 2-alkoxypropanoic acids, featuring a methoxy group and a stereocenter at the α-carbon adjacent to the carboxyl group . As a single-enantiomer chiral building block, its defined (S)-configuration enables stereocontrolled transformations in asymmetric synthesis, distinguishing it from racemic or achiral analogs in pharmaceutical and agrochemical intermediate production [1].

Stereocontrolled synthesis building block
Single-enantiomer (S)-configuration for chiral integrity
Differentiates from racemic or (R)-enantiomer forms

Why a Racemic or (R)-Enantiomer Substitute Cannot Replace (S)-2-Methoxypropanoic Acid in Stereoselective Synthesis


Substituting (S)-2-methoxypropanoic acid with its (R)-enantiomer (CAS 23943-96-6) or the racemic mixture (CAS 4324-37-2) can lead to failed stereochemical outcomes or biologically inactive products. In chiral environments, such as enzyme active sites or drug-receptor interactions, the (S)- and (R)-enantiomers are not interchangeable due to their opposite three-dimensional orientations . The (S)-enantiomer is identified as the biologically active form in scientific research, whereas the (R)-enantiomer may exhibit different or no activity . Quantitative data below demonstrate that these forms possess distinct physical properties (e.g., specific optical rotation) and that achieving high enantiopurity requires targeted selection of the (S)-enantiomer rather than relying on a racemic mixture which contains equal amounts of both enantiomers .

  • Opposite stereochemical configuration alters chiral recognition in biological and catalytic environments, limiting interchangeability.
  • Racemic mixture delivers only 50% of the desired (S)-enantiomer, requiring additional resolution steps and potentially reducing effective yield.
  • Specific rotation sign and magnitude mismatch prevents optical identity confirmation with (R)- or racemic material.

Quantitative Differentiation of (S)-2-Methoxypropanoic Acid: Analytical and Performance Data vs. Comparators


Optical Rotation Confirms (S)-Enantiomer Identity vs. (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation of -70° to -80° (20°C, 589 nm, neat), while the (R)-enantiomer rotates plane-polarized light in the opposite direction with a value of +76° to +80° under identical measurement conditions . This opposite sign and magnitude difference are definitive for enantiomeric identity verification.

Optical rotation identity
Head-to-head
Target: −70° to −80°
Comparator: +76° to +80° (neat)
Enables rapid enantiomer verification
20°C, 589 nm, neat
Chiral Analysis Enantiomer Characterization Quality Control

Refractive Index and GC Purity Specifications for (S)-2-Methoxypropanoic Acid

Vendor specifications indicate that the (S)-enantiomer product (98% grade) has a refractive index range of 1.4132 to 1.4152 (20°C, 589 nm) and a GC purity of ≥97.5% . The (R)-enantiomer (97% grade) exhibits an identical refractive index range but a slightly lower GC purity specification of ≥96.0% .

GC purity specification
Head-to-head
(S): ≥97.5% vs (R): ≥96.0%
Higher purity specification supports selection
Identical refractive index range
Analytical Chemistry Purity Analysis Quality Assurance

Enzymatic Resolution Efficiency for Obtaining (S)-2-Methoxypropanoic Acid

Enzymatic resolution processes have been reported to achieve enantiomeric excesses (ee) typically in the range of 80–99% for obtaining enantiopure forms of 2-methoxypropanoic acid . This class-level data suggests that the (S)-enantiomer can be obtained with high optical purity via biocatalytic methods, providing a sustainable alternative to classical resolution techniques.

Enzymatic resolution ee
Class-level
80–99% ee
Supports high chiral purity via biocatalysis
Reported enzymatic processes
Biocatalysis Chiral Resolution Green Chemistry

Chiral HPLC Separation Conditions for Enantiomer Determination

Chiral HPLC using polysaccharide-based stationary phases such as Chiralcel OD-H and Chiralpak AD has been reported as an effective method for separating the enantiomers of 2-methoxypropanoic acid, enabling accurate determination of enantiomeric excess (ee) . This method supports the rigorous quality control necessary to verify the enantiopurity of the (S)-enantiomer.

Chiral HPLC separation
Reported
Chiralcel OD-H & Chiralpak AD
Enables enantiopurity verification
Normal-phase polysaccharide CSP
Analytical Method Development Chiral Chromatography Quality Control

Synthetic Yield in Catalytic Hydrogenation Route

Asymmetric hydrogenation of α-substituted acrylic acids using a RuPHOX−Ru chiral catalyst has been reported to afford the corresponding chiral α-substituted propanoic acids in up to 99% yield and up to 99.9% ee [1]. While this data is not specific to 2-methoxypropanoic acid, it establishes a high-performance benchmark for the catalytic synthesis of chiral propanoic acids, indicating the potential for highly efficient production of the (S)-enantiomer.

Asymmetric hydrogenation
Class-level
Up to 99% yield, 99.9% ee
Class-level benchmark for chiral propanoic acids
RuPHOX−Ru catalyst, 5 bar H₂
Asymmetric Synthesis Catalysis Process Chemistry

Diastereomeric Resolution Efficiency via Phenylalaninol

Racemic 2-aryl-2-methoxypropionic acids have been successfully resolved using (S)-(-)-phenylalaninol, yielding diastereomeric amides that are easily separated by HPLC with a separation factor (α) of 3.19 and a resolution (Rs) of 3.49 [1]. This demonstrates the efficacy of this approach for obtaining enantiopure 2-methoxypropionic acid derivatives, providing a robust method for generating the single enantiomer.

Diastereomer separation
Class-level
α 3.19, Rs 3.49
Supports preparative resolution
Phenylalaninol-derived amides, HPLC
Chiral Resolution Diastereomer Separation Absolute Configuration

Optimal Application Scenarios for (S)-2-Methoxypropanoic Acid (CAS 23953-00-6) Based on Quantitative Evidence


Chiral Building Block in Asymmetric Pharmaceutical Synthesis

Procure (S)-2-methoxypropanoic acid for use as a chiral intermediate in the synthesis of single-enantiomer pharmaceuticals. The (S)-enantiomer's defined stereochemistry is essential for building the correct 3D architecture of drug candidates, as substitution with the (R)-enantiomer or a racemic mixture would yield the incorrect stereoisomer, potentially leading to inactive or toxic compounds [1]. The high enantiomeric purity achievable via enzymatic resolution (80-99% ee) ensures that downstream synthetic steps maintain stereochemical integrity.

Analytical Standard for Chiral HPLC Method Development and Validation

Utilize (S)-2-methoxypropanoic acid as a certified reference standard for developing and validating chiral HPLC methods. The established separation on Chiralcel OD-H and Chiralpak AD columns [1] allows for accurate determination of enantiomeric excess (ee) in reaction mixtures or final products. The defined specific optical rotation range (-70° to -80°) provides an orthogonal method for identity confirmation and purity assessment.

Enzymatic Resolution Process Development and Optimization

Employ (S)-2-methoxypropanoic acid as a target product in the development and optimization of enzymatic resolution processes. The reported ability of lipases and other enzymes to achieve high enantioselectivity (80-99% ee) [1] makes it a suitable substrate for screening novel biocatalysts or improving existing green chemistry protocols. The compound serves as a benchmark for evaluating the performance of new chiral catalysts or resolution methods.

Chiral Auxiliary in Stereoselective Transformations

Use (S)-2-methoxypropanoic acid as a chiral auxiliary or resolving agent for the preparation of enantiopure alcohols or amines. While direct data for this specific compound is limited, the successful resolution of related 2-aryl-2-methoxypropionic acids using (S)-phenylalaninol (α=3.19, Rs=3.49) [1] demonstrates the broader utility of 2-methoxypropanoic acid derivatives in chiral discrimination. The (S)-enantiomer can be covalently attached to a racemic substrate, forming diastereomers that are separable by chromatography.

Application
Selection Property
Validation Focus
Chiral intermediate for stereocontrolled synthesis
Stereochemical configuration retention
Enantiopurity by chiral HPLC and optical rotation
Reference standard for chiral HPLC method development
Certified analytical reference
Identity and ee verification by chromatography and polarimetry
Substrate for enzymatic resolution optimization
Biocatalytic screening performance
Enantioselectivity and yield using lipases/esterases
Chiral auxiliary for diastereomeric separations
Chiral discrimination via auxiliary attachment
Diastereomeric resolution and recovery

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